![molecular formula C12H9Cl2NO B1610650 4-(3,4-Dichlorophenoxy)aniline CAS No. 67651-53-0](/img/structure/B1610650.png)
4-(3,4-Dichlorophenoxy)aniline
Overview
Description
4-(3,4-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a 3,4-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)aniline typically involves the reaction of 3,4-dichlorophenol with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways .
Biology
- Enzyme Inhibition Studies : Research has shown that 4-(3,4-Dichlorophenoxy)aniline can inhibit certain enzymes, making it valuable for studying enzyme kinetics and mechanisms.
- Protein Binding : Studies have indicated its potential to bind with proteins, affecting their function and stability, which is critical for drug development and toxicology assessments.
Medicine
- Therapeutic Research : Ongoing studies are investigating its therapeutic effects and toxicity profiles. The compound's properties may lead to the development of new drugs targeting specific diseases .
Industry
- Dyes and Pigments Production : this compound is utilized in producing dyes and pigments due to its vibrant coloration properties. It is particularly important in the textile and cosmetic industries .
- Agrochemicals : The compound serves as a precursor for herbicides and fungicides, contributing to agricultural productivity by enhancing crop protection .
Case Study 1: Environmental Impact Assessment
A study highlighted the ecological risks posed by chlorinated anilines, including this compound. It emphasized the need for stringent regulations due to their potential toxicity to aquatic ecosystems. The research demonstrated that these compounds can accumulate in water bodies, posing risks to biodiversity .
Compound | Environmental Risk | Regulatory Status |
---|---|---|
This compound | High | Not on current Watch List |
Case Study 2: Synthesis Optimization
Research focused on optimizing synthesis methods for this compound using gas chromatography with mass spectrometric detection. The study successfully improved derivatization conditions for enhanced sensitivity in detecting this compound in environmental samples .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenoxy)aniline: Similar structure but with only one chlorine atom.
4-(2,4-Dichlorophenoxy)aniline: Different positioning of chlorine atoms on the phenoxy group.
Uniqueness
4-(3,4-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Biological Activity
4-(3,4-Dichlorophenoxy)aniline is an organic compound characterized by its unique substitution pattern, which significantly influences its biological activity. This compound has garnered attention due to its potential applications in pharmacology, agriculture, and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, enzyme inhibition properties, and implications for therapeutic uses.
- Molecular Formula : C12H9Cl2NO
- Molecular Weight : Approximately 288.55 g/mol
- Structure : The compound features a dichlorophenoxy group linked to an aniline moiety, contributing to its reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The compound can bind to specific molecular targets, altering their activity and potentially leading to therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects against various enzymes, notably succinate-cytochrome c reductase, with inhibition rates reported between 88.90% and 94.25% in certain derivatives .
- Protein Binding : Studies indicate that this compound can interact with proteins involved in metabolic pathways, influencing their function and stability.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Enzyme Inhibition Studies :
-
Antifungal Activity :
- Research indicates that compounds similar to this compound show promise as antifungal agents. The structure's electron-withdrawing chlorine atoms enhance its reactivity against fungal pathogens.
-
Biodegradation Potential :
- Investigations into the biodegradation of nitro-anilines, including derivatives of this compound, have shown that certain bacterial strains can effectively degrade these compounds under alkaline conditions. This highlights the environmental significance and potential for bioremediation applications .
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDZZRNYSNPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504142 | |
Record name | 4-(3,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67651-53-0 | |
Record name | 4-(3,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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